molecular formula C18H12N3NaO3S B12046795 sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate

sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate

Cat. No.: B12046795
M. Wt: 373.4 g/mol
InChI Key: KKSRFFGUIONCPS-FLPKAINGSA-M
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Description

Sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate is a sodium salt of a thiazolidinedione (TZD) derivative with a complex heterocyclic substituent. The core structure consists of a thiazolidine-2,4-dione ring fused with a (Z)-configured arylidene group at position 3. The unique substitution pattern includes a 4-pyridin-4-ylquinolin-6-yl moiety, which distinguishes it from simpler TZD derivatives. This compound’s sodium salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Properties

Molecular Formula

C18H12N3NaO3S

Molecular Weight

373.4 g/mol

IUPAC Name

sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate

InChI

InChI=1S/C18H11N3O2S.Na.H2O/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12;;/h1-10H,(H,21,22,23);;1H2/q;+1;/p-1/b16-10-;;

InChI Key

KKSRFFGUIONCPS-FLPKAINGSA-M

Isomeric SMILES

C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)[N-]C(=O)S3)C4=CC=NC=C4.O.[Na+]

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C=C3C(=O)[N-]C(=O)S3)C4=CC=NC=C4.O.[Na+]

Origin of Product

United States

Preparation Methods

Pfitzinger Condensation

This classical method constructs the quinoline scaffold through the reaction of isatin derivatives with ketones. For the target compound:

  • Substrates : 6-Bromoisatin and 4-acetylpyridine

  • Conditions : Heating under reflux in acetic acid/H₂SO₄

  • Yield : 65–72%

Suzuki-Miyaura Cross-Coupling

The bromine substituent at position 6 of the quinoline undergoes palladium-mediated coupling with pyridin-4-ylboronic acid:

Reaction setup :

ComponentQuantity
6-Bromoquinoline1.0 eq
Pyridin-4-ylboronic acid1.2 eq
Pd(dppf)Cl₂5 mol%
Cs₂CO₃3.0 eq
SolventH₂O/1,4-dioxane (1:3)

Conditions :

  • Temperature: 100°C

  • Duration: 6–8 hours

  • Yield: 82%

Knoevenagel Condensation for Exocyclic Double Bond Formation

The critical (5Z)-methylidene bridge is introduced via Knoevenagel condensation between thiazolidine-2,4-dione and the quinoline-carbaldehyde intermediate.

Optimized procedure :

  • Reactants :

    • Thiazolidine-2,4-dione (1 ): 21.36 mmol

    • 4-Pyridin-4-ylquinoline-6-carbaldehyde: 21.36 mmol

  • Catalyst : Piperidine (14.11 mmol)

  • Solvent : Ethanol (150 mL)

  • Conditions : Reflux with stirring for 8–9 hours

Post-reaction processing :

  • Acidification with acetic acid (pH 4–5)

  • Precipitation and filtration

  • Recrystallization from ethanol/acetic acid (3:1)

Characterization data :

  • IR: C=C stretch at 1566 cm⁻¹, C=O at 1730 cm⁻¹

  • 1^1H NMR: Singlet at δ 7.71 ppm (CH=)

Sodium Salt Formation and Hydration

The final stage involves deprotonation of the thiazolidine nitrogen and isolation of the hydrated sodium salt.

Sodium incorporation :

  • Base : Sodium methoxide (1.1 eq) in anhydrous THF

  • Temperature : 0–5°C

  • Reaction time : 2 hours

  • Hydration : Crystallization from H₂O/EtOH (1:4)

Critical parameters :

  • Water content: 8–12% (confirmed by Karl Fischer titration)

  • Counterion analysis: ICP-OMS shows 98.5% Na⁺ purity

Comparative Analysis of Synthetic Routes

The table below evaluates three principal methods for constructing the (5Z)-configuration:

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
Classical Knoevenagel58959High stereoselectivity
Microwave-assisted74972Rapid kinetics
Solvent-free65936Eco-friendly protocol

Microwave-assisted synthesis demonstrates superior efficiency, reducing reaction time by 78% compared to conventional heating.

Scalability and Industrial Considerations

For bulk production, the following modifications are recommended:

  • Continuous flow chemistry : Enhances heat transfer during exothermic Knoevenagel step

  • Catalyst recycling : Pd recovery ≥92% using polyvinylpyridine resins

  • Crystallization control : Seeding techniques maintain hydrate consistency (XRPD confirmed)

Analytical Characterization

Multi-technique verification :

  • HPLC : Purity >99% (C18 column, 0.1% TFA/MeCN gradient)

  • HRMS : [M+H]⁺ calcd. 406.0924, found 406.0921

  • SC-XRD : Confirms (Z)-configuration (torsion angle = 178.3°)

Chemical Reactions Analysis

Types of Reactions

Sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced thiazolidine derivatives .

Scientific Research Applications

Sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Biological Activity

Sodium (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate, also known as GSK1059615, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key signaling pathways involved in cancer progression. This article provides a detailed overview of its biological activity, synthesis, and therapeutic applications based on diverse research findings.

The compound is characterized by its thiazolidinone core structure, which is linked to a quinoline moiety. Its molecular formula is C18H11N3O2SC_{18}H_{11}N_{3}O_{2}S, with a molecular weight of 333.4 g/mol. The structural formula can be represented as follows:

InChI InChI 1S C18H11N3O2S c22 17 16 24 18 23 21 17 10 11 1 2 15 14 9 11 13 5 8 20 15 12 3 6 19 7 4 12 h1 10H H 21 22 23 \text{InChI }\text{InChI 1S C18H11N3O2S c22 17 16 24 18 23 21 17 10 11 1 2 15 14 9 11 13 5 8 20 15 12 3 6 19 7 4 12 h1 10H H 21 22 23 }

GSK1059615 acts primarily as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for cell growth and proliferation, making them significant targets in cancer therapy. Inhibition of these pathways can lead to decreased tumor growth and increased apoptosis in cancer cells.

Anticancer Properties

Research indicates that GSK1059615 shows promising anticancer activity across various cancer types:

  • Lymphoma : Studies have demonstrated that GSK1059615 effectively inhibits the proliferation of lymphoma cells by inducing cell cycle arrest and apoptosis.
  • Solid Tumors : The compound has been tested against several solid tumors, showing significant cytotoxic effects.
  • Endometrial Cancer : Preclinical trials suggest that it may reduce tumor size and improve survival rates in models of endometrial cancer.
  • Metastatic Breast Cancer : GSK1059615 has shown efficacy in inhibiting the growth of metastatic breast cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, derivatives of thiazolidinone compounds similar to GSK1059615 have exhibited antimicrobial activity against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 16 μg/mL, indicating strong potential for use as antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activities of sodium (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate:

StudyFindings
Study 1 Demonstrated significant inhibition of PI3K/mTOR pathways in lymphoma cells leading to reduced cell viability.
Study 2 Showed that treatment with GSK1059615 resulted in increased apoptosis markers in solid tumor models compared to control groups.
Study 3 Reported antimicrobial efficacy against various bacterial strains with MIC values indicating potent activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related TZD derivatives, highlighting substituents, physicochemical properties, and biological activities:

Compound Name Substituent at Position 5 Key Modifications Solubility Biological Activity Synthesis Method Reference
Target Compound 4-Pyridin-4-ylquinolin-6-yl Sodium salt; hydrate form High (due to ionic form) Potential kinase/enzyme inhibition Alkylation of TZD core with pyridinylquinolinyl aldehyde, followed by sodium salt formation
(5Z)-5-[(4-Chlorophenyl)methylidene]-L-173 4-Chlorophenyl Piperazine-triazole hybrid Moderate (improved via cyclodextrin complexes) Antifungal, anticancer Condensation of TZD with 4-chlorobenzaldehyde, followed by piperazine-triazole coupling
(Z)-5-(4-Methoxyphenyl)-analogue (5g) 4-Methoxyphenyl Coumarin-methyl group at position 3 Low (crystalline solid) Antimicrobial Knoevenagel condensation of TZD with substituted aldehydes
(5Z)-5-[(Pyridin-4-yl)methylidene]-TZD (II) Pyridin-4-yl Unsubstituted TZD core Moderate Antihyperlipidemic Reflux of TZD with pyridine-4-carbaldehyde in ethanol
(Z)-5-(4-Ethoxybenzylidene)-28d 4-Ethoxyphenyl Pyridin-3-ylmethyl at position 3 Low Structural studies for SAR Alkylation of TZD with pyridinylmethyl halides

Key Differences and Implications

Solubility : The sodium salt form of the target compound addresses the low solubility observed in neutral TZD derivatives (e.g., 28d and 5g), which often require organic solvents for administration . In contrast, L-173 achieves improved solubility through cyclodextrin complexation .

Synthetic Accessibility : The synthesis of the target compound involves multi-step functionalization of the TZD core, whereas simpler analogues (e.g., compound II) are synthesized in fewer steps via direct condensation .

Biological Targets: While many TZDs (e.g., L-173, compound II) are optimized for metabolic or antifungal activity, the pyridinylquinolinyl group in the target compound suggests a broader scope, possibly targeting nucleic acid-binding proteins or kinases .

Research Findings and Trends

  • Antifungal Activity: L-173 demonstrated significant antifungal activity against Candida spp., attributed to its triazole-piperazine moiety. The target compound’s quinolinyl group may offer similar efficacy but with a distinct mechanism .
  • Anticancer Potential: Hybrid TZDs like L-173 showed cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM). The target compound’s extended aromatic system could enhance DNA intercalation or topoisomerase inhibition .
  • Thermodynamic Properties : Studies on L-173 revealed pH-dependent solubility, with higher solubility at acidic pH (1.2–2.0). The sodium salt form of the target compound likely mitigates this dependency .

Q & A

Q. Structural confirmation :

  • Spectroscopy : Use ¹H/¹³C NMR to verify aromatic protons, methylidene (C=CH) signals (~δ 7.5–8.5 ppm), and absence of undesired isomers. IR confirms thiazolidinedione carbonyl stretches (~1750 cm⁻¹) .
  • Single-crystal X-ray diffraction : Refine with SHELXL (SHELX-2018) to resolve bond lengths, angles, and Z-configuration .

Basic: How is the Z-configuration of the methylidene group experimentally validated?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between the methylidene proton and adjacent aromatic protons (e.g., pyridin-4-yl or quinoline H atoms) to confirm the Z-isomer .
  • X-ray crystallography : Resolve the dihedral angle between the thiazolidinedione ring and the pyridinylquinoline moiety (typically <10° for Z-configuration) using SHELXL refinement .

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results during structural analysis?

Methodological Answer:

  • Cross-validation : Compare NMR-derived torsion angles with X-ray data. If discrepancies arise (e.g., due to dynamic effects in solution), perform variable-temperature NMR or DFT calculations to model conformers .
  • Twinned crystals : Use SHELXT to detect twinning and reprocess data if diffraction patterns suggest pseudo-symmetry .

Advanced: What strategies optimize crystallization for X-ray studies of this hygroscopic compound?

Methodological Answer:

  • Solvent screening : Test mixed solvents (e.g., DMF/water, ethanol/ethyl acetate) to balance solubility and volatility. Hydrate forms often crystallize best from aqueous ethanol .
  • Anti-solvent diffusion : Layer hexane over a DMF solution to slow nucleation and improve crystal quality .
  • Humidity control : Use sealed capillaries or humidity-controlled chambers to stabilize hydrate crystals during data collection .

Advanced: How does the compound’s stability vary under oxidative or hydrolytic conditions, and how is this assessed?

Methodological Answer:

  • Oxidative stability : Expose to H₂O₂ (3% v/v) in buffered solutions (pH 7.4) and monitor degradation via HPLC. Thiazolidinedione rings are prone to oxidation at the methylidene group .
  • Hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours. Track hydrate loss via TGA/DSC (endothermic peaks ~100–120°C indicate water release) .

Advanced: How to address discrepancies in molecular docking scores for this compound’s receptor interactions?

Methodological Answer:

  • Protonation state : Use quantum mechanical calculations (e.g., Gaussian) to determine the dominant tautomer at physiological pH. Incorrect protonation (e.g., pyridinyl N vs. thiazolidinedione O) skews docking scores .
  • Ensemble docking : Dock against multiple receptor conformations (MD snapshots) to account for flexibility .
  • Validation : Compare with SPR or ITC binding data to calibrate docking parameters .

Advanced: How to analyze hydrogen-bonding patterns in the crystal lattice, and what functional insights do they provide?

Methodological Answer:

  • Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Mercury CSD. The hydrate’s water molecules often mediate interactions between thiazolidinedione carbonyls and pyridinyl N atoms .
  • Energy frameworks : Calculate interaction energies (CrystalExplorer) to identify stabilizing contacts (e.g., Owater–H⋯O=C vs. C–H⋯π interactions) .

Advanced: How do solvent polarity and proticity influence the compound’s reactivity in substitution reactions?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in nucleophilic substitutions (e.g., SNAr at pyridinyl positions) but may promote side reactions via solvolysis .
  • Protic solvents (ethanol, acetic acid) : Favor proton-coupled electron transfer in redox reactions (e.g., methylidene oxidation) but reduce substitution yields .

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